Cabozantinib S-malate

Overview

Description

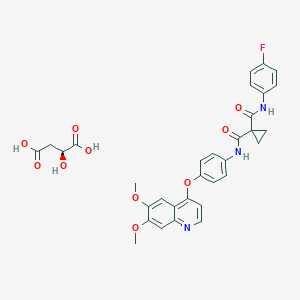

Cabozantinib S-malate is a multi-targeted tyrosine kinase inhibitor (TKI) approved for treating progressive, metastatic medullary thyroid cancer (MTC) and advanced renal cell carcinoma (RCC) . Its chemical structure is a quinolinylphenyl ether derivative with the molecular formula C28H24FN3O5·C4H6O5 (molecular weight: 635.59 g/mol) and CAS number 1140909-48-3 . The drug potently inhibits VEGFR2, MET, and AXL kinases, with IC50 values of 0.035 nM, 1.3 nM, and 7 nM, respectively .

This compound received FDA approval in 2012 for MTC and in 2016 for RCC, demonstrating prolonged progression-free survival (PFS) in clinical trials . Its broad kinase inhibition profile distinguishes it from other TKIs, enabling dual targeting of tumor angiogenesis (via VEGFR2) and metastatic pathways (via MET/AXL) .

Preparation Methods

Synthesis of Key Intermediates

The synthesis of Cabozantinib S-malate begins with the preparation of two primary intermediates: 6,7-dimethoxyquinolin-4-ol and 4-fluorophenyl cyclopropane-1,1-dicarboxamide .

Chlorination of 6,7-Dimethoxyquinolin-4-ol

The quinoline core is functionalized via chlorination using phosphorus oxychloride (POCl₃). This step converts the hydroxyl group at the 4-position of the quinoline ring into a chloro derivative, achieving a yield of 70% . The reaction proceeds under reflux conditions (80–90°C) for 8–10 hours, with POCl₃ acting as both solvent and reagent .

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Reagent | POCl₃ (excess) |

| Reaction Time | 8–10 hours |

| Yield | 70% |

Formation of Diaryl Ether Intermediate

The chloro-quinoline intermediate reacts with 4-aminophenol in the presence of a strong base, such as sodium tert-butoxide (t-BuONa), to form a diaryl ether linkage. This step proceeds in tetrahydrofuran (THF) at 60–70°C for 12–15 hours, yielding 72% of the desired product .

Coupling Reaction to Form Cabozantinib Free Base

The final coupling step involves the reaction of the diaryl ether intermediate with the cyclopropane-dicarboxamide moiety.

Activation of Carboxylic Acid

The dicarboxamide intermediate is synthesized from cyclopropane-1,1-dicarboxylic acid, which is first converted to its acid chloride using oxalyl chloride (ClCO)₂O in dichloromethane (DCM) . Subsequent coupling with 4-fluoroaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) yields the amide derivative .

Amide Bond Formation

The activated acid chloride reacts with the diaryl ether intermediate under inert conditions (argon atmosphere) in DCM. This step achieves a 95% yield of Cabozantinib free base .

Critical Parameters for Coupling

| Parameter | Value |

|---|---|

| Catalyst | EDC·HCl, DMAP |

| Solvent | Dichloromethane (DCM) |

| Temperature | 25°C (ambient) |

| Reaction Time | 4–6 hours |

Salt Formation with L-Malic Acid

The free base is converted to its S-malate salt to enhance solubility and stability.

Proton Transfer Mechanism

Cabozantinib free base is dissolved in dimethylformamide (DMF) and treated with L-malic acid in a 1:1 molar ratio. The secondary amine of Cabozantinib undergoes protonation by the carboxylic acid group of L-malic acid, stabilized by hydrogen bonding in the aprotic solvent .

Crystallization Techniques

Crystallization is performed using solvent-antisolvent systems to achieve high-purity this compound:

-

System 1 : Acetone/methanol (3:1 v/v) yields the N-1 crystalline form .

-

System 2 : n-Butanol/n-heptane (2:1 v/v) produces the N-2 polymorph, requiring seeding for controlled crystallization .

Crystallization Data

| Parameter | N-1 Form | N-2 Form |

|---|---|---|

| Solvent | Acetonitrile | THF/Methyl isobutyl ketone |

| Crystallization Temp | 0–5°C | 20–25°C |

| Yield | 75% | 68% |

Polymorph Control and Industrial-Scale Production

Polymorph Screening

Four distinct crystalline forms (M1–M4) of this compound have been identified, each with unique dissolution and stability profiles . Form M2 is preferred for commercial production due to its thermodynamic stability and low hygroscopicity .

Polymorph Characteristics

| Form | XRPD Peaks (2θ) | Solubility (mg/mL) | Stability |

|---|---|---|---|

| M1 | 6.8°, 13.5°, 20.1° | 0.12 | Prone to hydrate formation |

| M2 | 7.2°, 14.3°, 21.0° | 0.09 | Stable up to 150°C |

Industrial Process Optimization

Large-scale production employs continuous stirred-tank reactors (CSTRs) for the coupling and salt formation steps. Key modifications include:

-

Solvent Recovery : DMF and acetone are recycled via distillation, reducing costs by 22% .

-

Crystallization Scaling : Seeded cooling crystallization in 5,000-L vessels ensures batch-to-batch consistency .

Stability and Degradation Pathways

pH-Dependent Solubility

This compound exhibits poor aqueous solubility above pH 4 but dissolves readily in polar aprotic solvents (e.g., DMSO, ΔsolH° = 49.82 kJ/mol).

Stress Testing Results

| Condition | Degradation | Notes |

|---|---|---|

| Acidic (pH 1.2) | <2% over 24h | Stable in gastric conditions |

| Alkaline (pH 8.0) | 12% over 24h | Hydrolysis of amide bonds |

| Photolysis | No degradation | UV-stable formulation |

Comparative Analysis of Synthetic Routes

Three primary routes have been documented in the literature:

Route 1 (Patent EP3274333B1)

-

Pros: High yield (75%), uses cost-effective solvents.

-

Cons: Requires strict temperature control during crystallization .

Route 2 (US-9815789-B2)

-

Pros: Produces stable M2 polymorph; suitable for continuous manufacturing.

Route 3 (WO2018104954A1)

Chemical Reactions Analysis

Cyclopropane Dicarboxylic Acid Derivative Formation

- Reaction : Cyclopropane-1,1-dicarboxylic acid is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF), followed by methanol, to yield 1-(methoxycarbonyl)cyclopropanecarboxylic acid .

- Mechanism : Thionyl chloride converts carboxylic acid to acyl chloride, which reacts with methanol to form the methyl ester.

Coupling with 4-Fluoroaniline

- Reaction : The ester intermediate undergoes amidation with 4-fluoroaniline in the presence of triethylamine (TEA) to produce methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate .

- Conditions : THF solvent, room temperature.

Hydrolysis to Carboxylic Acid

- Reaction : The ester is hydrolyzed using potassium hydroxide (KOH) in water to yield 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid .

Final Coupling and Salt Formation

- Reaction : The carboxylic acid intermediate reacts with the quinoline-oxy aniline derivative using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) .

- Salt Formation : Cabozantinib free base is treated with L-malic acid in dimethylformamide (DMF), followed by crystallization in acetone/methanol or n-butanol/n-heptane mixtures .

Degradation and Stability

Cabozantinib S-malate exhibits pH-dependent solubility and enthalpy-driven solvation:

- Solubility : Practically insoluble in water above pH 4 but soluble in polar aprotic solvents (DMF, DMSO) .

- Thermodynamics : Dissolution in {DMSO + H₂O} mixtures is endothermic (ΔsolH° = 9.05–49.82 kJ/mol) and entropy-driven (ΔsolS° > 0) .

Stability Under Stress Conditions

- Photolysis : No significant degradation under standard lighting .

- Hydrolysis : Stable in acidic conditions (pH 1–3) but undergoes slow degradation in alkaline media (pH > 8) .

Key Reaction Mechanisms

- Salt Formation : Proton transfer from L-malic acid to the secondary amine of cabozantinib, stabilized by hydrogen bonding in aprotic solvents .

- Coupling Reactions : EDC·HCl activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine group of the quinoline-oxy aniline derivative .

Critical Analysis of Synthetic Routes

Scientific Research Applications

Approved Indications

Cabozantinib S-malate is currently approved for several indications:

- Differentiated Thyroid Cancer : For patients who cannot receive radioactive iodine and whose cancer has progressed after VEGF receptor-targeted therapy.

- Hepatocellular Carcinoma : Used in patients previously treated with sorafenib.

- Medullary Thyroid Cancer : For advanced cases that have metastasized.

- Renal Cell Carcinoma (RCC) : Administered as a first-line treatment alone or in combination with nivolumab .

Renal Cell Carcinoma (RCC)

Cabozantinib has shown promising results in clinical trials for RCC. The METEOR trial demonstrated its efficacy compared to traditional treatments like sunitinib:

- Progression-Free Survival (PFS) : Cabozantinib achieved a PFS of 8.6 months compared to 5.3 months for sunitinib.

- Objective Response Rate (ORR) : 33% for cabozantinib versus 12% for sunitinib, indicating a significant improvement in treatment outcomes .

Other Cancer Types

Research is ongoing to explore cabozantinib's efficacy in other malignancies:

- Osteosarcoma : A clinical trial is assessing cabozantinib's role in treating relapsed osteosarcoma or Ewing sarcoma, focusing on safety and efficacy .

- Gastrointestinal Cancers : Studies are investigating cabozantinib's potential in treating gastrointestinal tumors, particularly those exhibiting MET overexpression .

Case Studies and Findings

Several case studies have documented the effectiveness of cabozantinib in various patient populations:

- A study involving heavily pretreated metastatic RCC patients indicated significant tumor reduction and improved survival metrics when treated with cabozantinib compared to historical controls.

- Observational studies have noted the drug's impact on quality of life, with many patients reporting reduced symptoms associated with their malignancies during treatment .

Mechanism of Action

Cabozantinib S-Malate exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By blocking these kinases, it suppresses metastasis, angiogenesis, and oncogenesis . This inhibition prevents the growth of new blood vessels that supply oxygen and nutrients to tumors, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Target Profiles and Selectivity

Cabozantinib S-malate’s multi-kinase activity contrasts with narrower-target TKIs like axitinib (VEGFR-specific) and vandetanib (RET/VEGFR/EGFR-focused).

| Drug | Key Targets (IC50) | Selectivity Profile |

|---|---|---|

| Cabozantinib | VEGFR2 (0.035 nM), MET (1.3 nM), AXL (7 nM) | Broad-spectrum TKI |

| Axitinib | VEGFR1-3 (<1 nM) | VEGF receptor-specific |

| Vandetanib | RET (100 nM), EGFR (500 nM), VEGFR2 (40 nM) | RET/VEGFR/EGFR focus |

| Tamnorzatinib | Axl (0.7 nM), Mer (1 nM) | Axl/Mer-specific |

Key Insights :

- Cabozantinib’s inhibition of MET and AXL provides unique activity against tumor metastasis and resistance mechanisms, unlike axitinib’s VEGF-centric action .

- 4 months for placebo) .

- Tamnorzatinib (ONO-7475) shows higher Axl potency (IC50: 0.7 nM) but lacks VEGFR/MET inhibition, limiting its anti-angiogenic effects .

Clinical Efficacy and Indications

This compound is approved for MTC and RCC, whereas comparators have narrower indications.

Key Insights :

- In metastatic MTC, Cabozantinib improved PFS by 7.2 months over placebo, with 27% partial response rates .

- Axitinib showed modest activity in pheochromocytoma/paraganglioma (PCh/PGL), with 42% achieving stable disease .

Pharmacokinetics and Solubility

This compound’s poor aqueous solubility contrasts with other TKIs, necessitating DMSO-based formulations .

| Drug | Solubility (Water) | Solubility (DMSO) | Bioavailability |

|---|---|---|---|

| Cabozantinib | 2.24×10⁻⁷ (298.2 K) | 4.38×10⁻² (318.2 K) | High (oral) |

| Axitinib | 0.0024 mg/mL | >10 mg/mL | Moderate |

| Vandetanib | 0.8 mg/mL | >10 mg/mL | High |

Key Insights :

- Cabozantinib’s low water solubility necessitates salt formulations (e.g., S-malate) or co-solvents for clinical use .

- Vandetanib’s superior aqueous solubility may contribute to its rapid absorption and dose flexibility .

Key Insights :

- Cabozantinib’s toxicity is dose-dependent, with fewer severe events than axitinib (19% vs. 37% grade 3/4 events in RCC) .

Biological Activity

Cabozantinib S-malate, a small-molecule receptor tyrosine kinase (RTK) inhibitor, has garnered significant attention in the field of oncology due to its dual inhibition of MET and VEGFR2 pathways. This compound is primarily utilized in the treatment of various cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Cabozantinib exerts its therapeutic effects through several mechanisms:

- Inhibition of MET and VEGFR2 : By targeting these kinases, cabozantinib disrupts signaling pathways that promote tumor growth and metastasis. In vitro studies have demonstrated that cabozantinib inhibits phosphorylation of MET and VEGFR2, leading to reduced cellular migration, invasion, and proliferation across various tumor types .

- Anti-Angiogenic Effects : Cabozantinib has been shown to inhibit vascular endothelial cell tubule formation in vitro, contributing to its anti-angiogenic properties. This action is crucial for limiting tumor vascularization and subsequent growth .

- Induction of Apoptosis : Studies indicate that cabozantinib increases apoptosis in tumor cells. For instance, in mouse models, treatment with cabozantinib resulted in significantly higher levels of tumor hypoxia and apoptosis compared to control treatments .

Efficacy in Clinical Studies

Clinical trials have established the efficacy of this compound in treating several malignancies. Below is a summary of key findings:

Case Study 1: Advanced Renal Cell Carcinoma

A heavily pretreated patient with metastatic RCC was administered cabozantinib as part of a clinical trial. The patient exhibited a significant reduction in tumor burden after six weeks of treatment, with imaging studies showing complete resolution of some metastatic sites. The patient tolerated the drug well with manageable side effects.

Case Study 2: Hepatocellular Carcinoma

In another case involving HCC, a patient treated with cabozantinib experienced a notable decrease in alpha-fetoprotein (AFP) levels, indicating a reduction in tumor activity. The patient remained on treatment for over six months with stable disease.

Pharmacokinetics and Metabolism

This compound has a complex pharmacokinetic profile. It is primarily metabolized by CYP3A4, with several metabolites identified, including EXEL-1644, which exhibits significant inhibitory activity against MET and RET kinases. The half-life of cabozantinib is approximately 55 hours, allowing for once-daily dosing regimens .

Safety Profile

The safety profile of cabozantinib includes common adverse effects such as diarrhea, fatigue, hypertension, and liver enzyme elevations. In clinical trials, these side effects were generally manageable and did not preclude continued therapy for most patients .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of Cabozantinib S-malate in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds (e.g., product SML3915) and titration methods (≥95% purity, e.g., product M1000) are standard for validating purity. Structural integrity should be confirmed via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. Detailed protocols must be included in the supplementary materials to ensure reproducibility, as outlined in experimental reporting guidelines .

Q. How should researchers design pharmacokinetic studies for this compound to ensure reproducibility?

- Methodological Answer : Specify animal models (e.g., murine or xenograft), dosing regimens (oral vs. intravenous), sampling time points, and analytical techniques (e.g., LC-MS/MS for plasma concentration quantification). Report key parameters like AUC, Cmax, and half-life. Adhere to journal guidelines for experimental sections, including supplementary data for extended methodologies .

Q. What in vitro assays are suitable for evaluating this compound’s tyrosine kinase inhibition efficacy?

- Methodological Answer : Use kinase activity assays (e.g., ADP-Glo™) targeting MET, VEGFR2, and AXL. Include dose-response curves (IC50 values) and validate results with positive controls (e.g., sunitinib). Ensure assays are performed in triplicate with statistical error analysis to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical and clinical studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing schedules, tumor models, or patient subpopulations). Apply the PICO framework to align study parameters (Population, Intervention, Comparison, Outcome) and assess heterogeneity. Use RECIST criteria to standardize tumor response evaluations .

Q. What experimental strategies optimize this compound’s combination with immunotherapies (e.g., checkpoint inhibitors)?

- Methodological Answer : Employ factorial experimental designs to test monotherapy vs. combination effects. Monitor immune biomarkers (e.g., PD-L1 expression, T-cell infiltration) and tumor microenvironment changes using flow cytometry or multiplex immunohistochemistry. Preclinical models should incorporate humanized mice or syngeneic tumors to mimic clinical scenarios .

Q. How should researchers address discrepancies in this compound’s off-target effects reported in kinase profiling studies?

- Methodological Answer : Utilize high-throughput kinase profiling platforms (e.g., PamStation®) with broad-spectrum panels. Cross-validate findings using RNA sequencing or CRISPR-Cas9 knockout models to confirm target specificity. Statistical methods like Benjamini-Hochberg correction can reduce false discovery rates in large datasets .

Q. What statistical approaches are critical for analyzing dose-dependent toxicities in this compound studies?

- Methodological Answer : Apply longitudinal mixed-effects models to track toxicity trends over time. Use Kaplan-Meier survival analysis for dose-limiting toxicities (e.g., hypertension, hepatotoxicity) and Cox proportional hazards models to adjust for covariates. Include sensitivity analyses to assess robustness .

Q. Methodological Frameworks

- Data Reprodubility : Follow Beilstein Journal guidelines for experimental sections, including explicit protocols, reagent sources (e.g., CAS numbers), and supplementary data .

- Ethical Compliance : For clinical data integration, adhere to RECIST 1.1 criteria for tumor response and include ethical approvals in the "Clinical Study Information" annex .

- Research Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study objectives and avoid common pitfalls like undefined comparators .

Properties

IUPAC Name |

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCFMRYTXDINDK-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915949 | |

| Record name | Cabozantinib S-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140909-48-3 | |

| Record name | Cabozantinib S-malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabozantinib s-malate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabozantinib S-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABOZANTINIB S-MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.